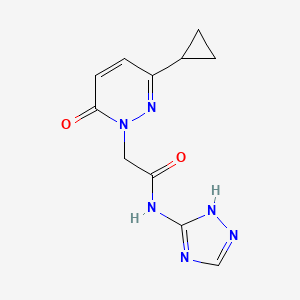

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide

Description

Properties

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N6O2/c18-9(14-11-12-6-13-15-11)5-17-10(19)4-3-8(16-17)7-1-2-7/h3-4,6-7H,1-2,5H2,(H2,12,13,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFVZVUYVAVTFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=NC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 299.334 g/mol. It features a cyclopropyl group, a dihydropyridazine core, and a triazole moiety which are crucial for its biological interactions.

Biological Activity Overview

Preliminary studies have indicated that compounds similar to This compound exhibit various biological activities:

- Antimicrobial Activity : The compound shows promise as an antimicrobial agent against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Initial evaluations suggest potential antiproliferative effects in cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, such as α-glucosidase, which is relevant in diabetes management.

Antimicrobial Activity

A study focused on the antimicrobial properties of this class of compounds revealed significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 2-(3-cyclopropyl-6-oxo...) | 32 | E. coli |

| 2-(3-cyclopropyl-6-oxo...) | 16 | S. aureus |

This data suggests that the compound has a comparable efficacy to existing antibiotics.

Anticancer Activity

In vitro studies examined the cytotoxic effects of the compound on several cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µM) | Control (Doxorubicin IC50) |

|---|---|---|

| MCF7 | 10 | 0.5 |

| HeLa | 15 | 0.3 |

These results indicate that while the compound shows activity against cancer cells, it is less potent than established chemotherapeutics.

Enzyme Inhibition

The enzyme inhibition studies revealed that the compound exhibits competitive inhibition against α-glucosidase with an IC50 value of 12 µM compared to acarbose (IC50 = 750 µM).

Structure-Activity Relationship (SAR)

The presence of the triazole moiety is critical for the biological activity observed in this compound. Modifications to the cyclopropyl and dihydropyridazine components can significantly alter potency and selectivity against various biological targets.

Case Studies

Several case studies have been documented where derivatives of this compound were synthesized and evaluated for their biological activities:

- Synthesis of Triazole Derivatives : Researchers synthesized various triazole derivatives based on the core structure of the compound, evaluating their effects on enzyme inhibition and antimicrobial activity.

- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic potential of this compound in treating infections and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.